Home > Products > Screening Compounds P38326 > Oxacyclotetradecane Erythromycin Derivative
Oxacyclotetradecane Erythromycin Derivative - 144604-03-5

Oxacyclotetradecane Erythromycin Derivative

Catalog Number: EVT-349894
CAS Number: 144604-03-5
Molecular Formula: C38H67NO12
Molecular Weight: 729.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin derivative.
(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is the Erythromycin derivative.
Future Directions
  • Expanding therapeutic applications: Exploring the potential of erythromycin derivatives in treating other diseases, such as inflammatory disorders and cancer, based on their immunomodulatory and anti-inflammatory properties [, ].
Overview

Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This derivative is synthesized to enhance the antibacterial properties of erythromycin, making it effective against a broader spectrum of bacteria. The modification typically involves the introduction of an oxacyclotetradecane moiety into the erythromycin structure, which alters its pharmacological profile and enhances its efficacy.

Source

Erythromycin itself was first isolated in 1952 from Streptomyces erythreus. The Oxacyclotetradecane Erythromycin Derivative is synthesized through chemical modifications of erythromycin, often utilizing fermentation processes followed by specific chemical reactions to introduce new functional groups.

Classification

This compound falls under the category of macrolide antibiotics, which are characterized by their large lactone ring structure. It is classified based on its chemical structure and biological activity against bacterial infections. The modification with oxacyclotetradecane distinguishes it from other erythromycin derivatives.

Synthesis Analysis

Methods

The synthesis of Oxacyclotetradecane Erythromycin Derivative involves several key steps:

  1. Protection of Functional Groups: Specific functional groups in the erythromycin molecule are protected to prevent unwanted reactions during synthesis.
  2. Modification Reactions: Selective reactions are carried out to introduce the oxacyclotetradecane moiety. For example, the keto group at C-9 can be protected as an oxime, while hydroxy groups at C-11 and C-12 may be transformed into an acetonide using 2-methoxypropene.
  3. Final Deprotection and Purification: After the desired modifications are made, protective groups are removed, and the product is purified to achieve high yield and purity.

Technical Details

The industrial production often utilizes strains of Saccharopolyspora erythraea for fermentation, followed by batch reactor processes for chemical modifications. This ensures scalability and efficiency in producing the derivative.

Molecular Structure Analysis

Structure

The molecular structure of Oxacyclotetradecane Erythromycin Derivative can be represented as follows:

  • Molecular Formula: C₃₃H₅₉N₁₁O₁₁
  • IUPAC Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione.

Data

The compound exhibits a complex stereochemistry due to multiple chiral centers in its structure. This complexity affects its biological activity and interactions with bacterial ribosomes.

Chemical Reactions Analysis

Types of Reactions

Oxacyclotetradecane Erythromycin Derivative can undergo various chemical reactions:

  1. Oxidation: To introduce additional functional groups or modify existing ones.
  2. Reduction: To convert ketones or aldehydes to alcohols.
  3. Substitution: Nucleophilic substitution reactions replace functional groups with nucleophiles.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.
  • Nucleophiles: Alkoxides.

Reactions are typically performed under controlled temperature and pH conditions to optimize selectivity and yield.

Mechanism of Action

Process

The primary mechanism of action for Oxacyclotetradecane Erythromycin Derivative involves:

  1. Binding to Ribosomes: The compound binds to the 23S ribosomal RNA in the 50S subunit of bacterial ribosomes.
  2. Inhibition of Protein Synthesis: By binding to the ribosome, it inhibits peptidyl transferase activity and prevents the elongation of peptide chains during protein synthesis.

Data

Studies indicate that this derivative can exhibit bacteriostatic or bactericidal effects depending on concentration and bacterial strain. It has shown significant synergistic effects when combined with other antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Practically insoluble in water but soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place.
  • pH Range: Generally stable within a pH range of 5 to 7.

Relevant analyses indicate that the compound retains antibacterial activity across various pH levels but may degrade under extreme conditions.

Applications

Scientific Uses

Oxacyclotetradecane Erythromycin Derivative is primarily used in:

  1. Antibiotic Therapy: Effective against a wide range of bacterial infections.
  2. Research Applications: Used in studies investigating antibiotic resistance mechanisms and developing new therapeutic strategies.
  3. Pharmaceutical Development: Serves as a lead compound for synthesizing new derivatives with improved pharmacological profiles.
Introduction to Oxacyclotetradecane Erythromycin Derivatives

Historical Context and Discovery of Erythromycin Derivatives

The foundational 14-membered oxacyclotetradecane macrolide, erythromycin A, was first isolated in 1952 from the actinomycete Saccharopolyspora erythraea (originally Streptomyces erythreus) [1] [6] [9]. This discovery addressed a critical need for penicillin-alternative antibiotics, particularly against penicillinase-producing Staphylococcus aureus strains. However, erythromycin's clinical utility was rapidly compromised by its intrinsic limitations: acid lability leading to gastric degradation, unpredictable pharmacokinetics, and a narrow spectrum of activity against Gram-positive bacteria [1] [9]. By the 1980s, the resurgence of interest driven by erythromycin's efficacy against Legionella pneumophila (agent of Legionnaires' disease) catalyzed systematic efforts to derivatize its core structure [9]. Seminal breakthroughs emerged through strategic chemical modifications:

  • First-generation derivatives (1980s): Focused on C2'/C4" sugar modifications (roxithromycin) and C6 methylation (clarithromycin) to enhance acid stability [2] [9].
  • Ring-expanded derivatives (1990s): Beckmann rearrangement yielded 15-membered azithromycin, retaining the oxacyclotetradecane's lactone essence but with expanded Gram-negative coverage [3] [6].
  • Ketolides (2000s): Removal of the C3 cladinose sugar and introduction of C11-C12 carbamate-linked side chains (e.g., telithromycin) targeted ribosomal binding site mutations [2] [7].

Table 1: Key Erythromycin Derivatives and Their Structural Innovations

Derivative (Year)Core ModificationPrimary RationaleRepresentative Compound
Erythromycin A (1952)14-membered oxacyclotetradecaneNatural lead compoundErythromycin
Clarithromycin (1984)C6 methylationAcid stability, reduced CYP3A4 inhibitionClarithromycin
Azithromycin (1988)15-membered ring (azalide)Enhanced tissue penetrationAzithromycin
Telithromycin (2001)C3 keto group, C11-C12 carbamate side chainBypass Erm methylation resistanceTelithromycin
Solithromycin (2010s)C2 fluorination, triazole-aniline side chainImproved safety vs. telithromycinSolithromycin

Structural Significance of the Oxacyclotetradecane Core in Macrolide Antibiotics

The oxacyclotetradecane ring (14-atom lactone) is the pharmacophore backbone essential for ribosomal binding. X-ray crystallography of ribosome-macrolide complexes reveals that this macrocycle adopts a "folded-out" conformation when docked in the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit [7] [9]. Key structural features enable precise molecular interactions:

  • C3-C5 hydrogen bonding network: The C3 cladinose (or ketone in ketolides) and C5 desosamine sugars form hydrogen bonds with A2058 and A2059 nucleotides of 23S rRNA, anchoring the molecule to the NPET [7] [10].
  • C6-C11 hydrophobic wedge: Methyl groups at C6, C8, C10, and C12 create a hydrophobic domain that stabilizes the lactone ring within the ribosomal tunnel, sterically blocking peptide elongation beyond 6-8 amino acids [7].
  • Conformational plasticity: The flexibility of the oxacyclotetradecane ring allows adaptation to ribosomal variations across bacterial species, explaining its broad-spectrum activity [9].

Table 2: Impact of Macrocycle Size on Antibacterial Profile

Macrocycle SizeRepresentative AntibioticKey Structural FeatureSpectrum Implications
14-memberedErythromycin, ClarithromycinOxacyclotetradecane coreGram-positive dominance, limited Gram-negative
15-memberedAzithromycinNitrogen-inserted expanded ringEnhanced H. influenzae, intracellular pathogens
16-memberedSpiramycin, TylosinDisaccharide at C5Activity against some macrolide-resistant strains

Notably, modifications preserving the oxacyclotetradecane's lactone geometry (e.g., C6 methylation in clarithromycin) enhance stability without disrupting rRNA binding, while ring expansion (azithromycin) alters spatial positioning relative to resistance mutations [3] [7].

Rationale for Derivative Development: Addressing Resistance and Bioavailability

The clinical imperative for derivative development stems from two interrelated challenges: ubiquitous resistance and suboptimal pharmacokinetics.

Combating Resistance Mechanisms

Bacterial resistance primarily arises through:

  • Ribosomal methylation (Erm enzymes): Methylation of A2058 in 23S rRNA prevents hydrogen bonding of C5 desosamine. Ketolides circumvent this via extended C11-C12 side chains (e.g., telithromycin's alkyl-aryl chain) that form additional interactions with domains II and V of 23S rRNA [2] [7] [10].
  • Efflux pumps (Mef, Msr): Enhanced cytoplasmic accumulation in azithromycin leverages its protonation at physiological pH, trapping it intracellularly [3] [6].
  • Enzymatic inactivation (Esterases, Phosphotransferases): Removal of the C3 cladinose (ketolides) eliminates a key site for enzymatic cleavage [2] [9].

Table 3: Derivative Strategies Against Resistance Mechanisms

Resistance MechanismErythromycin VulnerabilityDerivative SolutionMolecular Outcome
Erm-mediated methylationLoss of A2058 hydrogen bondingC11-C12 carbamate side chain (ketolides)Binds alternate rRNA sites (H69, U2585)
MefA efflux pumpCytoplasmic effluxAzalide ring protonationIon trapping enhances intracellular accumulation
MPH phosphotransferaseCladinose glycosylationC3 de-cladinosylation (ketolides)Removes enzymatic target site

Enhancing Bioavailability and Stability

Erythromycin's acid instability and poor solubility drove innovations in formulation and molecular design:

  • Acid degradation mitigation: Under acidic conditions, erythromycin undergoes intramolecular cyclization between the C9 ketone and C6/C12 hydroxyls, forming inactive 6,9-hemiketal and 8,9-anhydro-6,9-hemiketal derivatives [1] [9]. Derivatives address this through:
  • C6 methylation (clarithromycin): Sterically hinders hemiketal formation [9].
  • C9 oxime formation (roxithromycin): Blocks nucleophilic attack at C9 [9].
  • Ketolide transformation (telithromycin): Eliminates C9 reactivity via altered stereoelectronics [2].
  • Solubility enhancement: Novel formulations leverage diethylene glycol monoethyl ether as a solvent for parenteral or topical delivery, significantly improving water solubility while maintaining antibiotic efficacy [4] [8].

The structural evolution of oxacyclotetradecane erythromycin derivatives exemplifies rational pharmacochemistry—each modification strategically addresses defined limitations while preserving the core scaffold's ribosomal binding functionality. Future developments (e.g., fluoroketolides like solithromycin) continue refining this balance between target affinity, resistance evasion, and pharmacokinetic optimization [2] [7].

Properties

CAS Number

144604-03-5

Product Name

Oxacyclotetradecane Erythromycin Derivative

IUPAC Name

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione

Molecular Formula

C38H67NO12

Molecular Weight

729.9 g/mol

InChI

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1

InChI Key

XBRPMQCVVSGOJB-LUHVZOSXSA-N

SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O

Synonyms

(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin; Oxacyclotetradecane Erythromycin Derivative

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.